6-(Benzylamino)pyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Photopolymerization Monitoring
6-(Benzylamino)pyridine-3-carbonitrile: derivatives have been utilized as fluorescent molecular sensors to monitor photopolymerization processes. These derivatives exhibit higher sensitivity compared to commercially available probes and can accelerate cationic photopolymerization initiated with diphenyliodonium photoinitiators . This application is significant in the development of new materials and coatings.
Co-initiation of Polymerization
In addition to monitoring, these derivatives serve as long-wavelength co-initiators for diphenyliodonium salts initiators . This dual role is particularly efficient for the photoinitiation of cationic photopolymerization of epoxide and vinyl monomers, which is crucial for creating advanced polymers with specific properties.
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, including 6-(Benzylamino)pyridine-3-carbonitrile , are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases . This similarity can explain the effectiveness of many antiviral and anticancer drugs, making these derivatives valuable for pharmaceutical research.
Fluorescence Spectroscopy
The derivatives of 6-(Benzylamino)pyridine-3-carbonitrile are used in fluorescence spectroscopy as they provide extraordinary sensitivity and selectivity . This application is important for non-invasive and non-destructive in-situ measurements in various scientific fields, including biomedicine and biology.
Safety and Hazards
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 6-(benzylamino)pyridine-3-carbonitrile, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways .
Result of Action
One study mentions a pyridazinone derivative showing potent cardiotonic activity with a strong myofibrillar ca 2+ sensitizing effect .
properties
IUPAC Name |
6-(benzylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAXAFLJMUESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzylamino)pyridine-3-carbonitrile |
Synthesis routes and methods
Procedure details
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